An In-depth Technical Guide to 4-(2-Hydroxyethyl)phenylboronic acid (CAS: 137756-89-9)
An In-depth Technical Guide to 4-(2-Hydroxyethyl)phenylboronic acid (CAS: 137756-89-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in various fields of chemical and biomedical research. Its unique structure, featuring both a boronic acid moiety and a hydroxyethyl group, imparts properties that make it a valuable building block in organic synthesis and a functional component in the design of advanced materials and therapeutic systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-(2-Hydroxyethyl)phenylboronic acid, with a focus on its role in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(2-Hydroxyethyl)phenylboronic acid is essential for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 137756-89-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁BO₃ | [1][2][3][5] |
| Molecular Weight | 165.98 g/mol | [1][2][5] |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | Not available (N/A) | [2] |
| Boiling Point (Predicted) | 359.9 ± 44.0 °C at 760 Torr | [2][5] |
| Density (Predicted) | 1.20 ± 0.10 g/cm³ (at 20.00 °C, 760 Torr) | [2] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. The hydroxyethyl group enhances solubility in aqueous environments. | [5] |
| Storage | Store in a refrigerator (2 to 8 °C) under an inert atmosphere. | [1][2] |
Synthesis and Experimental Protocols
The synthesis of 4-(2-Hydroxyethyl)phenylboronic acid typically involves the conversion of a corresponding aryl halide, such as 4-bromophenylethanol, into the boronic acid. A general synthetic workflow is depicted below.
Experimental Protocol: General Synthesis of a Hydroxyphenylboronic Acid
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Protection of the Hydroxyl Group: The starting material, a substituted bromophenol, is protected to prevent interference from the acidic proton of the hydroxyl group during the subsequent steps. This can be achieved using various protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl ethers.
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Formation of the Organometallic Reagent: The protected bromophenol is then converted into an organometallic reagent. This is typically done either through a Grignard reaction using magnesium turnings or through lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures.
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Borylation: The resulting Grignard or organolithium reagent is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.
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Hydrolysis and Deprotection: The reaction mixture is then quenched with an acidic aqueous solution. This step hydrolyzes the borate ester to the corresponding boronic acid and simultaneously removes the protecting group from the hydroxyl moiety.
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Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure hydroxyphenylboronic acid.
Applications in Research and Drug Development
4-(2-Hydroxyethyl)phenylboronic acid and its derivatives are of particular interest in drug development due to the unique reactivity of the boronic acid group.
Suzuki-Miyaura Cross-Coupling Reactions
4-(2-Hydroxyethyl)phenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures found in many pharmaceutical compounds.[5]
Experimental Protocol: General Suzuki-Miyaura Coupling
A typical Suzuki-Miyaura coupling reaction involves the following steps:
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Reaction Setup: A reaction vessel is charged with the aryl halide, 4-(2-Hydroxyethyl)phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
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Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
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Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by techniques like TLC or LC-MS.
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Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Sialic Acid Targeting in Cancer Therapy
Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is exploited for targeting cancer cells. Many cancer cells overexpress sialic acid on their surfaces, which contains a diol moiety. Phenylboronic acid derivatives can selectively bind to these sialic acid residues, enabling the targeted delivery of therapeutic agents to tumors.[6][7] The binding affinity is pH-dependent, with stronger binding observed in the slightly acidic tumor microenvironment.[8]
A study on the interaction between phenylboronic acid (PBA) and sialic acid (Neu5Ac) revealed a conditional stability constant of the phenylboronate ester at pH 7.4 to be 11.4 M⁻¹.[6] This interaction forms the basis for designing drug delivery systems where 4-(2-Hydroxyethyl)phenylboronic acid can act as a targeting ligand on nanoparticles or drug conjugates.
pH-Responsive Drug Delivery Systems
The reversible nature of the boronate ester bond with diols is also pH-sensitive. This property has been utilized to create "smart" drug delivery systems that release their therapeutic payload in response to the acidic environment of tumors or specific intracellular compartments like endosomes and lysosomes.[9][10][11] Nanoparticles functionalized with 4-(2-Hydroxyethyl)phenylboronic acid can be designed to be stable at physiological pH (7.4) and to disassemble or release their cargo at lower pH values.
A study on emodin-loaded nanoparticles functionalized with a phenylboronic acid homopolymer demonstrated a pH-dependent drug release profile.[9][11][12] While this study did not use the exact 4-(2-hydroxyethyl) derivative, the principle remains the same. The data below illustrates a typical pH-responsive release profile.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 2 | ~10 | ~25 |
| 6 | ~18 | ~45 |
| 12 | ~25 | ~60 |
| 24 | ~30 | ~75 |
Note: This data is illustrative and based on a similar phenylboronic acid derivative.[9]
Potential Effects on Signaling Pathways
While 4-(2-Hydroxyethyl)phenylboronic acid is primarily utilized as a targeting moiety in drug delivery systems, the parent compound, phenylboronic acid (PBA), has been shown to have direct biological effects. Studies have indicated that PBA can inhibit the migration of prostate cancer cells by affecting key components of cell signaling pathways that regulate actin dynamics, such as the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[9]
It is important to note that the direct effects of 4-(2-Hydroxyethyl)phenylboronic acid on intracellular signaling pathways have not been extensively studied. Its primary role in drug development is as a component of a larger therapeutic system, where the encapsulated or conjugated drug is the primary modulator of cellular signaling.
Conclusion
4-(2-Hydroxyethyl)phenylboronic acid is a valuable and versatile compound for researchers, scientists, and drug development professionals. Its utility in the synthesis of complex molecules via the Suzuki-Miyaura coupling, combined with its unique ability to interact with diols in a pH-sensitive manner, makes it a powerful tool for creating targeted and responsive drug delivery systems. While further research is needed to fully elucidate its specific physicochemical properties and direct biological activities, the existing body of knowledge highlights its significant potential in the advancement of medicinal chemistry and cancer therapy.
References
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- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. CAS 137756-89-9 4-(2-Hydroxyethyl)phenylboronic acid 137756899 | Chemical e-data Search [en.chem-edata.com]
- 4. parchem.com [parchem.com]
- 5. (4-(2-Hydroxyethyl)phenyl)boronic acid [myskinrecipes.com]
- 6. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. | Semantic Scholar [semanticscholar.org]
